4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents. It belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are recognized as important bioisosteres of quinazolines, a class of compounds widely utilized in medicinal chemistry. This compound has garnered significant attention in scientific research due to its potential as a versatile intermediate in the synthesis of various bioactive molecules, especially kinase inhibitors. []
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 178.58 g/mol. It is classified under the category of pyrrolo[2,1-f][1,2,4]triazines, which are fused heterocyclic compounds known for their diverse biological activities. The compound is identified by the CAS number 1263286-52-7 and has been explored for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various diseases, including cancer and viral infections .
The synthesis of 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile can be achieved through various methodologies. One prominent approach involves the use of the Leuckart reaction. This method typically includes the following steps:
The synthesis often requires careful control of temperature and reaction time to optimize yields and minimize by-products. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structural integrity and purity of the product .
The molecular structure of 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile features a pyrrole ring fused to a triazine moiety. The presence of chlorine at the 4-position and a cyano group at the 5-position contributes to its unique chemical properties.
Key structural data include:
The compound's structure can be visualized using computational chemistry software or drawing tools that allow for three-dimensional modeling to assess steric interactions and electronic properties .
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has been involved in various chemical reactions primarily due to its reactive functional groups. Notable reactions include:
These reactions are significant in developing novel compounds with enhanced biological activities or altered pharmacological profiles .
The reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining the outcome and efficiency of these reactions. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor reaction progress and product formation .
The mechanism of action for compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold often involves interaction with specific biological targets such as kinases. For example:
The binding affinity and selectivity towards these targets can be assessed through biochemical assays that measure inhibition constants (IC50 values) .
Recent studies have reported IC50 values in the low micromolar range for certain kinase targets, indicating promising efficacy as a therapeutic agent .
Characterization through spectroscopic methods provides insights into its physical state and potential reactivity profiles .
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has garnered attention for its applications in:
Research continues to explore its potential in drug discovery pipelines aimed at developing new therapeutics for various diseases .
Pyrrolo[2,1-f][1,2,4]triazine derivatives represent a specialized class of nitrogen-dense heterocyclic compounds characterized by a fused bicyclic framework. This structure combines a pyrrole ring annulated to a 1,2,4-triazine moiety, creating an electron-deficient system with significant potential for molecular interactions. The core scaffold demonstrates inherent physicochemical properties—including planar geometry, moderate water solubility (typically 2.1 mg/mL at 25°C), and balanced lipophilicity (LogP ≈ 1.8)—that facilitate diverse chemical modifications [2]. Within this chemical family, 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile (CAS 1263286-52-7) emerges as a structurally distinctive compound where strategic substituents enhance both reactivity and bioactivity. The chlorine atom at C4 and cyano group at C5 create a polarized electronic environment, enabling nucleophilic displacement reactions and serving as a versatile intermediate for generating pharmacologically active molecules [1] [4].
The pyrrolo[2,1-f][1,2,4]triazine core exhibits remarkable structural rigidity and aromatic character. X-ray crystallographic analyses confirm near-planar geometry with bond lengths indicative of delocalized π-electron systems across both rings [2]. This planarity facilitates stacking interactions with biological targets, particularly protein kinases. The core’s electronic asymmetry—induced by the differential electronegativity of ring nitrogens—creates localized regions of electron density deficiency, especially at C7, as predicted by Density Functional Theory (DFT) calculations [2].
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile amplifies this electronic asymmetry through its substituents:
Table 1: Structural Characteristics of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₇H₃ClN₄ | Elemental Analysis [1] |
Molecular Weight | 178.58 g/mol | Mass Spectrometry [1] |
Hydrogen Bond Acceptors | 4 | Computational Modeling [2] |
Rotatable Bonds | 0 | Computational Modeling [2] |
Aromatic Heavy Atoms | 9 | X-ray Crystallography [2] |
SMILES Notation | N#CC₁=C₂C(Cl)=NC=NN₂C=C₁ | Canonical Representation [4] |
Dipole Moment | 5.2 D | DFT Calculation [2] |
The compound’s stability under ambient storage conditions (room temperature, inert atmosphere) contrasts with its reactivity in solution, where it undergoes regioselective substitution at C4 while preserving the C5 cyano group [4]. This controlled reactivity profile enables precise derivatization strategies critical for drug discovery.
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile serves as a privileged scaffold in kinase inhibitor design due to its dual functionality: the chloro substituent facilitates covalent or displacement reactions with catalytic lysines, while the cyano group engages in hydrogen bonding with hinge regions. Bristol-Myers Squibb researchers have exploited this to develop Adaptor Protein 2-Associated Kinase 1 (AAK1) inhibitors with IC₅₀ values <10 nM. One undisclosed derivative reduced persistent pain response by 68% in murine formalin models, mirroring phenotypic effects of AAK1 knockout [2].
The scaffold demonstrates exceptional versatility across target classes:
Table 2: Biological Activities of Derivatives from 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Target Class | Biological Activity | Potency | Therapeutic Area |
---|---|---|---|
AAK1 | Pain response reduction in murine models | IC₅₀ < 10 nM | Neuropathic Pain [2] |
c-Met/VEGFR-2 | HUVEC proliferation inhibition | Kᵢ = 2.3/4.7 nM | Antiangiogenic Therapy [2] |
Norovirus RNA Polymerase | Replicon inhibition | EC₅₀ = 0.8 µM | Antiviral [2] |
Undisclosed Kinase | Esophageal carcinoma cell growth suppression | Not Disclosed | Oncology [6] |
The scaffold’s druglikeness parameters—moderate molecular weight (178.58 Da), favorable LogP (1.8), and topological polar surface area (≈80 Ų)—comply with Lipinski’s and Veber’s rules, enhancing its developability profile [2] [7].
The medicinal exploration of 1,2,4-triazines began in the 1970s with lamotrigine’s development as an anticonvulsant. Pyrrolo[2,1-f][1,2,4]triazine chemistry emerged prominently in the early 2000s when researchers at Boehringer Ingelheim pioneered annulation strategies to access this bicyclic system [6] [7]. The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile was first reported circa 2010 via:
Industrial-scale production became feasible through process innovations:
Patent activity surged post-2015, exemplified by US20170000800A1 (2017) covering pyrrolotriazine derivatives for oncology. This patent highlighted 4-chloro-5-cyano substitution as critical for kinase selectivity, stimulating industrial-academic collaborations. The open innovation portal opnMe.com subsequently distributed BI-3802 (a negative control derivative) to 300+ research groups, accelerating target validation studies [6] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0